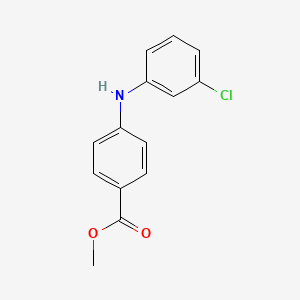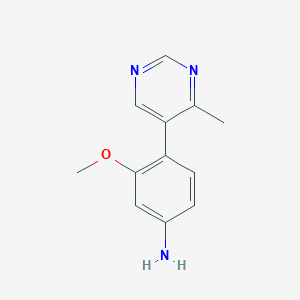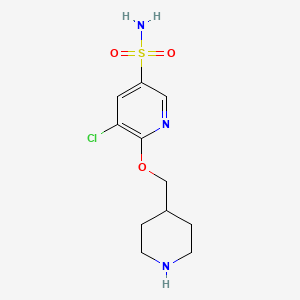
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-4-ylmethanol, often facilitated by a base such as sodium hydride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which is a target for certain cancer therapies.
Biological Research: The compound’s ability to modulate epigenetic markers makes it valuable in studying gene expression and regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can increase the methylation levels of histone H3 lysine 4 (H3K4), leading to changes in gene expression. This inhibition is competitive, with the compound binding to the active site of LSD1 and preventing its interaction with the substrate .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another compound with a similar structure but lacking the chloro and sulfonamide groups.
4-(2-Phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl)benzonitrile: A compound with additional phenyl and benzonitrile groups.
Uniqueness
5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is unique due to its combination of a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety
Properties
Molecular Formula |
C11H16ClN3O3S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
5-chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H2,13,16,17) |
InChI Key |
WLRNRZRFBRENTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
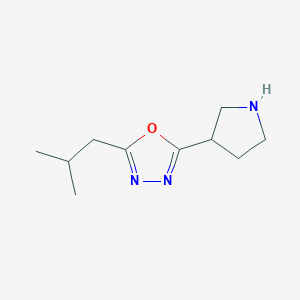
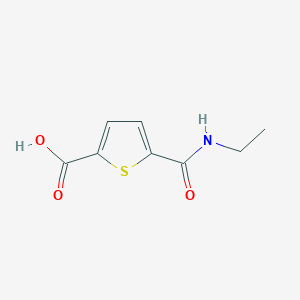
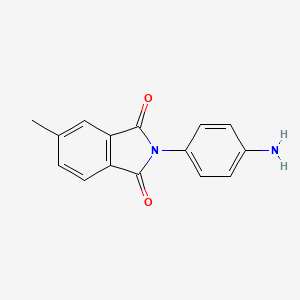
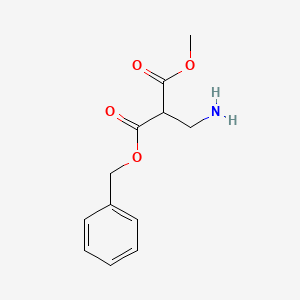
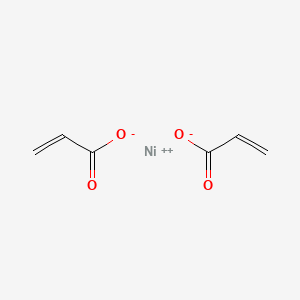
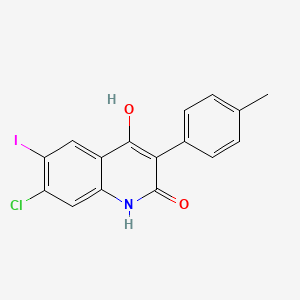
![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)

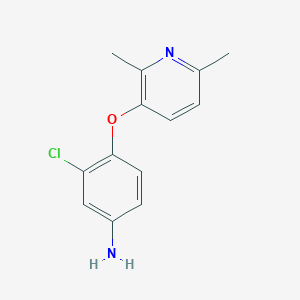
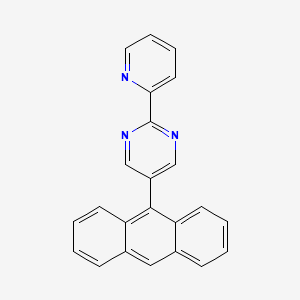
![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)
